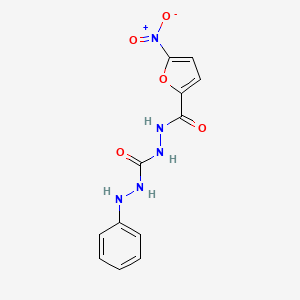
5-Nitro-N'-(2-phenylhydrazinecarbonyl)furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of both an anilino group and a nitrofuran moiety in its structure makes this compound particularly interesting for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted with aniline and urea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-anilino-1-[(5-aminofuran-2-carbonyl)amino]urea, while oxidation can lead to various oxidized derivatives of the nitrofuran moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in treating bacterial infections.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is not fully understood. it is believed to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition affects key metabolic pathways, leading to the antibacterial effects observed. The compound may also interact with other molecular targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is unique due to the presence of both an anilino group and a nitrofuran moiety in its structure
Eigenschaften
CAS-Nummer |
91843-84-4 |
|---|---|
Molekularformel |
C12H11N5O5 |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
1-anilino-3-[(5-nitrofuran-2-carbonyl)amino]urea |
InChI |
InChI=1S/C12H11N5O5/c18-11(9-6-7-10(22-9)17(20)21)14-16-12(19)15-13-8-4-2-1-3-5-8/h1-7,13H,(H,14,18)(H2,15,16,19) |
InChI-Schlüssel |
ABBMTOVWKUSRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















